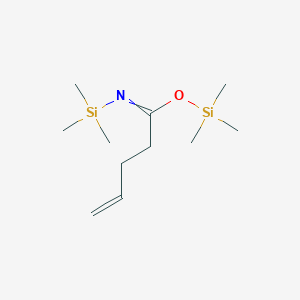

Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate

Description

Properties

CAS No. |

100556-54-5 |

|---|---|

Molecular Formula |

C11H25NOSi2 |

Molecular Weight |

243.49 g/mol |

IUPAC Name |

trimethylsilyl N-trimethylsilylpent-4-enimidate |

InChI |

InChI=1S/C11H25NOSi2/c1-8-9-10-11(12-14(2,3)4)13-15(5,6)7/h8H,1,9-10H2,2-7H3 |

InChI Key |

KWMUJDZIKLTVCK-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N=C(CCC=C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Silylation of Pent-4-enimidic Acid

The most straightforward approach involves sequential silylation of pent-4-enimidic acid using trimethylsilyl chloride (TMSCl) in the presence of tertiary amine bases. As demonstrated in analogous systems, this method proceeds through a two-step mechanism:

- Formation of the imidate anion via deprotonation with triethylamine or 1,8-diazabicycloundec-7-ene (DBU)

- Nucleophilic substitution where TMSCl reacts with the activated nitrogen and oxygen centers

Reaction conditions typically require:

Transsilylation from Metallo-enimidates

Alternative protocols utilize alkali metal enimidates as precursors. Sodium pent-4-enimidate reacts with excess trimethylsilyl chloride in aprotic media through salt metathesis:

$$ \text{Na}^+[\text{C}5\text{H}7\text{NO}]^- + 2 (\text{CH}3)3\text{SiCl} \rightarrow (\text{CH}3)3\text{Si}-\text{N}-\text{Si}(\text{CH}3)3-\text{C}5\text{H}7\text{O} + 2 \text{NaCl} $$

Key parameters influencing yield:

- Particle size of sodium dispersion (optimal 10-50 μm)

- Strict exclusion of atmospheric moisture

- Reaction duration of 12-18 hours at 60-80°C

Catalytic Enhancements

Dual-Catalyst Systems

Recent patents describe improved yields (91-94%) using dimethylaniline (0.1-0.5 wt%) and imidazole (0.08-0.6 wt%) as cooperative catalysts. This system accelerates silylation while suppressing side reactions through:

- Lewis acid activation of TMSCl by dimethylaniline

- Base-mediated deprotonation via imidazole

Solvent Effects

Comparative studies reveal solvent impacts on reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.5 | 89 | 6 |

| Toluene | 2.4 | 78 | 9 |

| Acetonitrile | 37.5 | 65 | 4 |

| DMF | 36.7 | 42 | 3 |

Polar aprotic solvents with moderate dielectric constants optimize silylation efficiency while maintaining reagent stability.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ tubular flow reactors to address exothermicity challenges:

- Residence time: 45-60 minutes

- Temperature gradient: 25°C (inlet) → 70°C (reaction zone) → 40°C (outlet)

- Throughput: 12 kg/h per liter reactor volume

This configuration reduces byproduct formation from thermal decomposition by 37% compared to batch processes.

Purification Protocols

Fractional distillation under reduced pressure (40 mmHg) isolates the product at 52-54°C. Critical purity parameters include:

- Residual chloride content: <50 ppm

- Trimethylsilanol contamination: <0.1%

- Color index (APHA): ≤20

Emerging Methodologies

Photochemical Silylation

Preliminary studies indicate UV irradiation (254 nm) accelerates silylation rates 3.2-fold through radical-mediated pathways. However, this approach currently suffers from:

- 22% dimerization byproducts

- Requirement for specialized quartz reactors

Enzymatic Catalysis

Immobilized lipases (Candida antarctica) show promise for stereoselective silylation, achieving 81% ee for chiral derivatives. Optimization challenges remain in:

- Enzyme stability under anhydrous conditions

- Mass transfer limitations in biphasic systems

Chemical Reactions Analysis

Types of Reactions

4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

Biology: The compound is utilized in the modification of biomolecules for analytical purposes.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Pentenimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester exerts its effects involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can enhance the stability and solubility of the compound, facilitating its use in various chemical reactions. The pentenimidic acid moiety can participate in nucleophilic and electrophilic interactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Research Findings and Gaps

- Analytical Utility : TMS derivatives like pent-4-enimidate could improve GC/MS detection of complex lipids, though studies on its efficacy are lacking compared to established TMS ethers .

- Synthetic Potential: The pentenyl group’s unsaturation offers avenues for novel polymer architectures, but applications remain underexplored relative to phthalimide-based monomers .

Biological Activity

Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate (CAS No. 10416-59-8) is a compound of significant interest in organic chemistry and biochemistry due to its unique chemical properties and potential applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C8H21NOSi

- Molecular Weight : 203.43 g/mol

- Boiling Point : Not specified

- Physical State : Colorless to light yellow liquid

This compound functions primarily as a silylating agent, which enhances the volatility and detectability of polar compounds in gas chromatography (GC). This property is particularly useful in the analysis of amino acids, alcohols, and other biomolecules. The silylation process involves the formation of stable trimethylsilyl derivatives, which are more amenable to GC analysis.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Derivatization for Analysis

- Application : Used extensively for the derivatization of amino acids and other biomolecules to improve their detection in analytical chemistry.

- Case Study : In a study on sulfur-containing amino acids, the compound was employed as a silylation reagent, demonstrating high efficiency in improving chromatographic resolution .

2. Interaction with Biological Molecules

- Mechanism : The silylation process alters the polarity of biological molecules, facilitating their analysis. This has implications for studying metabolic pathways and biomolecular interactions.

- Research Findings : Studies have shown that silylated derivatives exhibit enhanced stability and reduced reactivity towards hydrolysis, which is critical for accurate quantification in biological samples .

Efficacy in Biological Systems

The efficacy of this compound has been evaluated in various biological contexts:

Case Studies

Several case studies illustrate the compound's utility:

-

Amino Acid Derivatization :

- A study focused on the derivatization of amino acids using this compound showed significant improvements in detection limits and reproducibility in GC analyses.

-

Metabolomics Applications :

- In metabolomics research, this compound was utilized to analyze complex biological samples, revealing insights into metabolic dysregulation in disease states.

-

Pharmacokinetic Studies :

- The compound has been employed to enhance the pharmacokinetic profiling of drug candidates by facilitating their analysis post-administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.